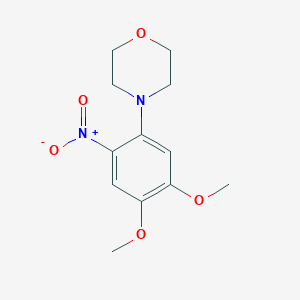

4-(4,5-Dimethoxy-2-nitrophenyl)morpholine

Descripción

4-(4,5-Dimethoxy-2-nitrophenyl)morpholine is a nitroaromatic morpholine derivative characterized by a morpholine ring attached to a substituted phenyl group. The phenyl ring features methoxy groups at positions 4 and 5 and a nitro group at position 2. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable in organic synthesis and pharmacological research. Its applications span intermediates in drug development, photolabile protecting groups, and enzyme inhibitors .

Propiedades

IUPAC Name |

4-(4,5-dimethoxy-2-nitrophenyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-17-11-7-9(13-3-5-19-6-4-13)10(14(15)16)8-12(11)18-2/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVPJTLULWULMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N2CCOCC2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dimethoxy-2-nitrophenyl)morpholine typically involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

While specific industrial production methods for 4-(4,5-Dimethoxy-2-nitrophenyl)morpholine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-(4,5-Dimethoxy-2-nitrophenyl)morpholine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, where the methoxy groups are converted to hydroxyl groups.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.

Oxidation: Potassium permanganate (KMnO₄), acidic or basic conditions.

Major Products Formed

Reduction: 4-(4,5-Dimethoxy-2-aminophenyl)morpholine.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Oxidation: 4-(4,5-Dihydroxy-2-nitrophenyl)morpholine.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions (such as reduction and substitution) allows chemists to create derivatives with tailored properties .

Biology

- Biochemical Probes : The compound is investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules. This interaction is significant for understanding cellular mechanisms and developing new therapeutic strategies.

Medicine

- Therapeutic Properties : Research has explored the compound's potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds. It may exhibit biological activities that could be harnessed for drug development .

Industry

- Novel Materials Development : The compound is utilized in developing novel materials with specific chemical properties, which can be applied in various industrial processes.

Case Study 1: Antiviral Activity

In laboratory settings, analogues of 4-(4,5-Dimethoxy-2-nitrophenyl)morpholine were synthesized and tested against HIV strains. Modifications improved binding affinity to reverse transcriptase, leading to lower IC50 values (sub-micromolar concentrations), indicating enhanced potency against resistant strains.

Case Study 2: Cytotoxicity Evaluation

A comparative study assessed the cytotoxic effects of various derivatives on human breast cancer cell lines (MCF-7). Certain structural modifications significantly enhanced cytotoxicity, achieving over 70% inhibition of cell proliferation at low concentrations.

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of HIV reverse transcriptase | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Antimicrobial | Activity against selected bacterial strains |

Mecanismo De Acción

The mechanism of action of 4-(4,5-Dimethoxy-2-nitrophenyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets, including enzymes and receptors. The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparación Con Compuestos Similares

Structural and Functional Comparisons with Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen-Substituted Analogs

- 4-(2-Chloro-4,6-dinitrophenyl)morpholine : Replacing methoxy groups with nitro and chloro substituents increases electron-withdrawing effects, enhancing reactivity in nucleophilic substitution reactions. This compound is more electrophilic than the dimethoxy-nitro analog, favoring interactions with biological nucleophiles like cysteine residues .

- This substitution enhances anticancer activity in vitro .

Nitro Group Positional Isomers

- 4-(2-Nitrophenyl)morpholine : Lacking methoxy groups, this compound exhibits reduced steric hindrance and higher solubility in polar solvents. However, its bioactivity is weaker due to the absence of electron-donating methoxy groups .

- 4-[(4-Nitrophenyl)sulfonyl]morpholine : The sulfonyl group increases acidity (pKa ~3.5 vs. ~7.5 for the dimethoxy analog), making it more reactive in acidic environments. This property is exploited in pH-sensitive drug delivery systems .

Heterocyclic Ring Modifications

Morpholine vs. Piperidine/Piperazine Derivatives

- 3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperidine ketone : Replacing morpholine with piperidine reduces polarity, lowering water solubility (logP increases by ~0.8). This analog shows stronger anticancer activity but higher toxicity in cellular assays .

- 3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)morpholine ketone : The morpholine ring’s oxygen atom improves hydrogen-bonding capacity, enhancing anti-inflammatory effects (IC50: 12 μM vs. 18 μM for piperidine analogs) .

Thiomorpholine Analogs

- 4-(4,5-Dimethoxy-2-nitrobenzyl)thiomorpholine : Substituting oxygen with sulfur in the heterocycle increases lipophilicity (logP +0.5) and improves blood-brain barrier penetration. This analog is studied for neurodegenerative disease applications .

Functional Group Additions

Acetamide-Linked Derivatives

- 2-(Morpholin-4-yl)-N-(2-nitrophenyl)acetamide : The acetamide linker introduces hydrogen-bonding sites, improving binding to kinase targets (e.g., EGFR inhibition at 0.8 μM). This contrasts with the parent compound’s weaker enzymatic interactions .

Sulfonamide Derivatives

Comparative Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | logP | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|

| 4-(4,5-Dimethoxy-2-nitrophenyl)morpholine | 324.3 | 1.8 | 0.45 (H2O) | 4,5-OCH3; 2-NO2 |

| 4-(2-Chloro-4,6-dinitrophenyl)morpholine | 357.7 | 2.3 | 0.12 (H2O) | 2-Cl; 4,6-NO2 |

| 4-(4-Bromophenethyl)morpholine | 310.2 | 3.1 | <0.01 (H2O) | 4-Br; phenethyl |

| 4-[(4-Nitrophenyl)sulfonyl]morpholine | 300.3 | 1.2 | 1.8 (H2O) | 4-NO2; sulfonyl |

Actividad Biológica

4-(4,5-Dimethoxy-2-nitrophenyl)morpholine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

- Molecular Formula : C12H16N2O5

- Molecular Weight : 264.27 g/mol

- CAS Number : 30058-27-6

The biological activity of 4-(4,5-Dimethoxy-2-nitrophenyl)morpholine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate several biological pathways, which can lead to significant therapeutic effects:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can interact with receptors, altering cellular signaling and affecting physiological responses.

Biological Activities

Research has demonstrated that 4-(4,5-Dimethoxy-2-nitrophenyl)morpholine exhibits several important biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains, indicating potential use as an antimicrobial agent .

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, although further research is needed to elucidate its mechanism in cancer therapy .

- Antiviral Effects : Some derivatives of this compound have been investigated for their ability to inhibit viral replication, particularly in the context of bovine viral diarrhea virus (BVDV) infections .

Antimicrobial Efficacy

A study focused on the antimicrobial properties of 4-(4,5-Dimethoxy-2-nitrophenyl)morpholine revealed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have indicated that this compound can induce apoptosis in cancer cells. A notable study reported a significant reduction in cell viability in breast cancer cell lines treated with varying concentrations of the compound.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Antiviral Studies

Research into its antiviral properties has shown that modifications to the morpholine structure enhance its efficacy against viral pathogens. For instance, derivatives demonstrated up to 70% inhibition of viral replication in cell culture assays against BVDV .

Toxicity and Safety Profile

Toxicological assessments indicate that 4-(4,5-Dimethoxy-2-nitrophenyl)morpholine has a low toxicity profile in animal models. High doses did not result in significant adverse effects; however, comprehensive human toxicity studies are still necessary for clinical applications.

Applications in Research

This compound serves as a valuable tool in biological research for exploring pathways involving acetamides. Its unique structure allows for further synthesis of more complex molecules that may have additional therapeutic applications.

Future Directions

Ongoing research aims to explore:

- The potential therapeutic applications in treating anxiety and depression.

- Its interactions with gut microbiota and implications for the gut-brain axis.

- Development of multi-target compounds that enhance therapeutic efficacy while minimizing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.